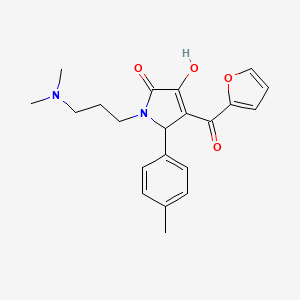
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities that merit extensive research. This compound integrates several functional groups, which may contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H24N2O5, with a molecular weight of 372.43 g/mol. It features a pyrrole ring, a furan moiety, and a dimethylamino group, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 381171-06-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and ionic interactions, while the furan and p-tolyl groups may facilitate π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Possible interference with cancer cell proliferation.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions.
Antimicrobial Activity
Research has indicated that related compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, studies on similar pyrrole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
Preliminary studies have suggested that compounds with similar structural features may inhibit cancer cell lines. For example, compounds targeting the MEK-MAPK pathway have shown promise in reducing cell proliferation in various cancer models.
Case Study: MEK Inhibition
In a study evaluating MEK inhibitors:
- Compound X demonstrated an IC50 value of 14 nmol/L against purified MEK1.
- Treatment led to significant reductions in ERK phosphorylation in multiple cancer cell lines.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-9-15(10-8-14)18-17(19(24)16-6-4-13-27-16)20(25)21(26)23(18)12-5-11-22(2)3/h4,6-10,13,18,25H,5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKFHQBXPYLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














